molecular formula C16H22O5 B12291022 (3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole

(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole

Cat. No.: B12291022
M. Wt: 294.34 g/mol
InChI Key: MWGDFZJIIGYPKY-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit or modify the activity of these enzymes, thereby affecting various biochemical pathways . The isopropylidene and benzyl groups play crucial roles in enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and applications of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside in various fields of research.

Biological Activity

The compound (3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole is a member of the 1,3-dioxole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological activities, and potential therapeutic applications of this compound based on available research findings.

Synthesis

The synthesis of 1,3-dioxole derivatives typically involves the reaction of aldehydes with diols under acidic or basic conditions. In the case of the target compound, specific methods may include protecting group strategies to ensure selective reactions at desired positions. The compound can be synthesized through a multi-step process that includes:

  • Formation of the dioxole ring : This is achieved by cyclization reactions involving appropriate precursors.
  • Introduction of substituents : The benzyloxymethyl and methoxy groups are introduced during the final stages of synthesis.

Antibacterial and Antifungal Properties

Research indicates that compounds containing 1,3-dioxole structures exhibit significant antibacterial and antifungal activities. The biological activity of this compound has been evaluated against various bacterial strains and fungi.

Table 1: Biological Activity Summary

Microorganism Activity Observed Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive625–1250 µg/mL
Staphylococcus epidermidisActive625 µg/mL
Enterococcus faecalisActive625 µg/mL
Pseudomonas aeruginosaActive625 µg/mL
Candida albicansActiveNot specified

Studies have shown that the compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating effective inhibition at relatively low concentrations . Furthermore, antifungal activity against Candida albicans was also reported.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the dioxole moiety may interact with bacterial cell membranes or interfere with essential metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of dioxole derivatives in treating infections caused by resistant bacterial strains. For instance:

  • A study published in Pharmaceutical Research demonstrated that novel dioxolanes exhibited significant antimicrobial properties against multi-drug resistant strains of bacteria .
  • Another investigation focused on the structure-activity relationship (SAR) of various dioxole compounds revealed that specific substitutions greatly enhance antibacterial potency .

Properties

IUPAC Name

4-methoxy-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-16(2)20-13-12(19-15(17-3)14(13)21-16)10-18-9-11-7-5-4-6-8-11/h4-8,12-15H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGDFZJIIGYPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)COCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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